molecular formula C18H22N2O3 B1384961 N-(5-Amino-2-methoxyphenyl)-4-isobutoxybenzamide CAS No. 1020055-35-9

N-(5-Amino-2-methoxyphenyl)-4-isobutoxybenzamide

Cat. No. B1384961
CAS RN: 1020055-35-9
M. Wt: 314.4 g/mol
InChI Key: UWQZWQZPYNHANF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(5-Amino-2-methoxyphenyl)-4-isobutoxybenzamide” are not available in the current resources .

Scientific Research Applications

  • Gastroprokinetic Activity:

    • S. Kalo et al. (1995) synthesized compounds similar to N-(5-Amino-2-methoxyphenyl)-4-isobutoxybenzamide and found potent gastroprokinetic activity in some of them. They highlighted the essential role of the amide bond in these compounds for gastroprokinetic activity (Kalo et al., 1995).
  • Pharmacological Characteristics:

    • R. Sawale et al. (2016) studied a compound with a similar structure and reported its antiemetic and parasympathomimetic activities. They also explored its molar refractivity and polarizability (Sawale et al., 2016).
  • 5-HT4 Receptor Agonistic Activities:

    • T. Suzuki et al. (1998) developed derivatives of N-(5-Amino-2-methoxyphenyl)-4-isobutoxybenzamide and evaluated their agonistic activities on the 5-hydroxytryptamine 4 (5-HT4) receptor, revealing potential for enhancing gastric motility and gastric emptying (Suzuki et al., 1998).
  • Molecular Structure Analysis:

    • Sedat Karabulut et al. (2014) conducted a study on a compound with a similar structure, focusing on the influence of intermolecular interactions on molecular geometry. They used various computational methods to analyze molecular structure (Karabulut et al., 2014).
  • Potential as Imaging Agents:

    • Z. Zhuang et al. (1998) investigated compounds related to N-(5-Amino-2-methoxyphenyl)-4-isobutoxybenzamide as potential ligands for 5-HT1A receptors, with implications for in vivo imaging and receptor studies (Zhuang et al., 1998).
  • Antiviral Activity:

    • Xingyue Ji et al. (2013) synthesized derivatives of N-phenylbenzamide, related to the compound , and found one derivative to be effective against Enterovirus 71, suggesting potential for antiviral drug development (Ji et al., 2013).
  • Catalysis in Organic Synthesis:

    • Zhenmin Li et al. (2019) and Hao Xiong et al. (2018) described catalytic reactions involving N-methoxybenzamides, which are structurally related to the compound , for the synthesis of organic compounds (Li et al., 2019); (Xiong et al., 2018).
  • Electrocatalytic Determination:

    • H. Karimi-Maleh et al. (2014) developed a biosensor using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, a related compound, for the electrocatalytic determination of specific substances (Karimi-Maleh et al., 2014).
  • Cyclooxygenase-1 Inhibition:

    • Ryosuke Fukai et al. (2011) explored benzamide derivatives, similar to the compound , as inhibitors of cyclooxygenase-1, indicating potential for analgesic drug development (Fukai et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for “N-(5-Amino-2-methoxyphenyl)-4-isobutoxybenzamide” is not available in the current resources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers in handling and usage. Unfortunately, specific safety and hazard information for “N-(5-Amino-2-methoxyphenyl)-4-isobutoxybenzamide” is not available in the current resources .

Future Directions

The future directions of a compound refer to its potential applications and research directions. Unfortunately, specific future directions for “N-(5-Amino-2-methoxyphenyl)-4-isobutoxybenzamide” are not available in the current resources .

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-4-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-12(2)11-23-15-7-4-13(5-8-15)18(21)20-16-10-14(19)6-9-17(16)22-3/h4-10,12H,11,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQZWQZPYNHANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-4-isobutoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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